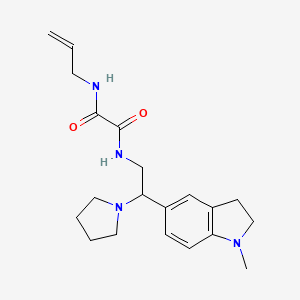

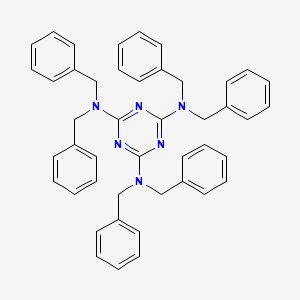

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Nano Magnetite Catalysis

A study conducted by Mokhtary and Torabi (2017) explores the use of nano magnetite (Fe3O4) as an efficient catalyst for synthesizing compounds with structural similarities to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide. This research highlights the potential for using nano magnetite in the synthesis of complex organic compounds, including those with piperidine and naphthalene components, under ultrasound irradiation. The study emphasizes clean methodologies, easy workup procedures, and high yields, suggesting a viable pathway for synthesizing and studying compounds like N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (Mokhtary & Torabi, 2017).

Sigma Receptor Affinities and Antiproliferative Activity

Berardi et al. (2005) investigated the sigma(1) receptor binding affinities of compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, highlighting the significance of methyl substitution on the piperidine ring for selective binding and activity. This research not only sheds light on the potential pharmacological applications of such compounds but also their antiproliferative activity in rat C6 glioma cells, opening avenues for tumor research and therapy (Berardi et al., 2005).

Aminopeptidase N Inhibition and Anti-angiogenic Activity

Lee et al. (2005) identified a compound with a metal-chelating hydroxamate group as a potent inhibitor of aminopeptidase N (APN), demonstrating significant inhibition at low micromolar concentrations. This compound also inhibited the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor, suggesting its potential anti-angiogenic activity. Research such as this indicates the broader therapeutic and biological research applications of compounds with similar functional groups or structures to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (Lee et al., 2005).

Molecular Docking and DNA Interaction Studies

Kurt et al. (2020) synthesized and characterized novel Schiff base ligands and their metal complexes, investigating their DNA binding properties and conducting docking studies. This research provides a foundation for understanding how complex compounds, akin to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, interact at the molecular level with DNA, potentially contributing to the development of new therapeutics or molecular tools (Kurt et al., 2020).

特性

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-25-13-12-23-10-8-17(9-11-23)15-22-21(24)16-26-20-7-6-18-4-2-3-5-19(18)14-20/h2-7,14,17H,8-13,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXIQMICUOFAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![Methyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2450968.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)

![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)